2-(Methylamino)benzenecarbothioamide
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Overview
Description
2-(Methylamino)benzenecarbothioamide, also known as N-methyl-2-(methylamino)benzenecarbothioamide, is an organic compound with the molecular formula C9H12N2S. This compound is characterized by the presence of a methylamino group attached to the benzene ring and a carbothioamide group. It is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)benzenecarbothioamide typically involves the reaction of 2-aminobenzenethiol with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
2-Aminobenzenethiol+Methylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)benzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylamino)benzenecarbothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylamino)benzenecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzenethiol: A precursor in the synthesis of 2-(Methylamino)benzenecarbothioamide.
N-methyl-2-aminobenzenethiol: Similar structure but lacks the carbothioamide group.
2-(Methylamino)benzenesulfonamide: Contains a sulfonamide group instead of a carbothioamide group.
Uniqueness
This compound is unique due to the presence of both a methylamino group and a carbothioamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
32600-73-0 |
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Molecular Formula |
C8H10N2S |
Molecular Weight |
166.25 g/mol |
IUPAC Name |
2-(methylamino)benzenecarbothioamide |
InChI |
InChI=1S/C8H10N2S/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5,10H,1H3,(H2,9,11) |
InChI Key |
UUAULUFCCGUNRN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C(=S)N |
Origin of Product |
United States |
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